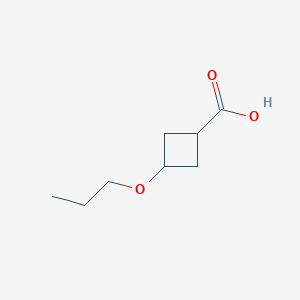

3-Propoxycyclobutane-1-carboxylic acid

Description

Contextual Significance of Cyclobutane (B1203170) Ring Systems in Organic Chemistry

Cyclobutane rings, while less common than their five- and six-membered counterparts in nature, are crucial structural motifs in numerous biologically active molecules and serve as versatile intermediates in organic synthesis. nih.gov Their unique chemical properties, largely dictated by inherent ring strain, set them apart from other cycloalkanes.

Historical Perspective of Cyclobutane Synthesis and Reactivity

The study of cyclobutanes dates back to the late 19th century, with early investigations driven by the desire to understand the stability and structure of cyclic hydrocarbons. The German chemist Adolf von Baeyer first proposed his "strain theory" in 1885, which attempted to explain the stability of cycloalkanes based on the deviation from the ideal tetrahedral bond angle of 109.5°. masterorganicchemistry.com Initially, the synthesis of cyclobutane derivatives was challenging. However, the development of photochemical [2+2] cycloaddition reactions provided a powerful and direct method for constructing the four-membered ring. wikipedia.org Over the years, synthetic methodologies have expanded significantly to include transition-metal-catalyzed reactions, ring expansions, and C-H functionalization approaches, making complex and functionalized cyclobutanes more accessible. acs.orgorganic-chemistry.org These advancements have allowed chemists to harness the unique reactivity of the cyclobutane scaffold for complex molecule synthesis. researchgate.net

Importance of Strain Energy in Cyclobutane Reactivity and Conformation

The chemistry of cyclobutane is dominated by its significant ring strain, which is a combination of angle strain and torsional strain. The total strain energy of cyclobutane is approximately 110 kJ/mol (26.3-26.4 kcal/mol), which is comparable to that of cyclopropane (B1198618) (around 115 kJ/mol). masterorganicchemistry.comlibretexts.orglibretexts.org

Angle Strain : An ideal sp³ hybridized carbon has bond angles of 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be 90°, leading to substantial angle strain. wikipedia.org

Torsional Strain : If cyclobutane were perfectly flat, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, resulting in significant torsional strain. pressbooks.pub

Interactive Data Table: Strain Energies of Small Cycloalkanes

| Cycloalkane | Ring Size | Total Strain Energy (kJ/mol) | Key Strain Contributor(s) |

|---|---|---|---|

| Cyclopropane | 3 | ~115 | Angle Strain, Torsional Strain |

| Cyclobutane | 4 | ~110 | Angle Strain, Torsional Strain |

| Cyclopentane | 5 | ~26 | Torsional Strain |

Role of Functionalized Cyclobutanes as Key Building Blocks

Despite the challenges in their synthesis, functionalized cyclobutanes are highly valuable building blocks, providing access to novel chemical space for drug discovery and natural product synthesis. acs.orgnih.gov Their rigid, three-dimensional structures are desirable features in medicinal chemistry. While only a handful of FDA-approved drugs contain a cyclobutane ring, the development of new synthetic methods is increasing their application. nih.gov Functionalized cyclobutanes are precursors to a wide variety of other compounds through strain-releasing reactions, rearrangements, and insertions. researchgate.net For instance, methods like photosensitized [2+2] cycloadditions can produce complex, densely functionalized cyclobutane scaffolds that are amenable to further diversification. nih.govacs.org

Overview of Carboxylic Acid Derivatives in Organic Synthesis

Carboxylic acids and their derivatives are among the most fundamental functional groups in organic chemistry. They are widespread in nature and serve as key intermediates in the chemical and pharmaceutical industries. rsc.org The general structure consists of a carbonyl group (C=O) bonded to a hydroxyl group (-OH), denoted as -COOH. byjus.com

General Reactivity Patterns of Carboxylic Acids

The chemistry of carboxylic acids is characterized by the properties of the carboxyl group. Their primary reactions include deprotonation to form carboxylate anions, and, more significantly for synthesis, nucleophilic acyl substitution. In these substitution reactions, the hydroxyl group is replaced by another nucleophile. libretexts.orgmsu.edu

The reactivity of the carbonyl carbon in carboxylic acids is influenced by several factors. It is electrophilic due to the polarization of the C=O bond. However, it is generally less reactive than aldehydes and ketones towards nucleophilic attack because the hydroxyl group is a poor leaving group. libretexts.orgmsu.edu Furthermore, resonance stabilization between the lone pairs on the hydroxyl oxygen and the carbonyl group can decrease the electrophilicity of the carbonyl carbon. youtube.com

To undergo substitution, the hydroxyl group must typically be converted into a better leaving group, often by protonation under acidic conditions. msu.edu The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is:

Acyl Halides > Anhydrides > Thioesters > Esters / Carboxylic Acids > Amides > Carboxylate Anions libretexts.org

This trend is explained by the stability of the leaving group (weaker bases are better leaving groups) and the degree of electronic activation of the carbonyl carbon. libretexts.orglibretexts.org

Interactive Data Table: Relative Reactivity of Carboxylic Acid Derivatives

| Derivative Class | Leaving Group | Basicity of Leaving Group | Relative Reactivity |

|---|---|---|---|

| Acyl Chloride | Cl⁻ | Very Weak | Very High |

| Acid Anhydride (B1165640) | RCOO⁻ | Weak | High |

| Ester | RO⁻ | Strong | Moderate |

| Carboxylic Acid | OH⁻ | Strong | Moderate |

Challenges in Carboxylic Acid Synthesis and Transformation

While carboxylic acids are valuable building blocks, their transformation presents several challenges. A primary hurdle is the high stability of the molecule, which can necessitate harsh reaction conditions like high temperatures or the use of strong reagents. rsc.orgrsc.org The acidic proton of the carboxyl group can interfere with many reactions, particularly those involving organometallic reagents or strong bases, by undergoing an acid-base reaction instead of the desired transformation. acs.org

Furthermore, the carboxylate anion, formed upon deprotonation, is significantly less electrophilic and thus resistant to nucleophilic attack. msu.eduacs.org This often requires the in situ activation of the carboxylic acid, for example, by converting it into a mixed anhydride or an acyl halide, to enhance its reactivity for subsequent transformations. acs.org Achieving selectivity in molecules with multiple functional groups is another significant challenge in synthetic strategies involving carboxylic acids. rsc.org

Physicochemical and Synthetic Profile of 3-Propoxycyclobutane-1-carboxylic acid

While extensive, peer-reviewed research specifically detailing the synthesis and reactivity of this compound is not widely published, its properties and synthetic pathways can be inferred from established principles of cyclobutane and carboxylic acid chemistry, as well as from patented synthetic routes for analogous structures like 3-oxocyclobutanecarboxylic acid. google.comgoogle.com

Properties: The compound's structure suggests it is a liquid or low-melting solid at room temperature. The presence of the carboxyl group allows for hydrogen bonding, likely giving it a higher boiling point than non-polar compounds of similar molecular weight. libretexts.org Solubility in water is expected to be limited due to the nonpolar propoxy and cyclobutane components, though it should be soluble in common organic solvents. libretexts.org

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| Appearance | Inferred to be a colorless liquid or white solid |

Potential Synthesis: A plausible synthesis for this compound could start from a commercially available cyclobutane precursor, such as 3-oxocyclobutanecarboxylic acid or its ester derivative. chemicalbook.com A general synthetic strategy might involve:

Reduction : The ketone in a 3-oxocyclobutane derivative could be reduced to a hydroxyl group using a standard reducing agent like sodium borohydride.

Etherification : The resulting hydroxyl group could then be converted to a propoxy group via a Williamson ether synthesis, reacting the corresponding alcohol with a propyl halide (e.g., propyl bromide) in the presence of a base.

Hydrolysis : If the starting material was an ester, a final hydrolysis step under acidic or basic conditions would yield the target carboxylic acid.

This multi-step process highlights the synthetic challenges discussed earlier, requiring careful control of reaction conditions to manage the different functional groups present in the molecule.

Specific Focus on this compound

This compound is a specific derivative within this class, identified by the CAS number 1707568-68-0. synthonix.com Its molecular structure consists of a cyclobutane ring substituted with a propoxy group (-OCH2CH2CH3) at the 3-position and a carboxylic acid group (-COOH) at the 1-position.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1707568-68-0 |

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.20 g/mol |

| SMILES | CCCOC1CC(C(=O)O)C1 |

Data sourced from commercial supplier information. synthonix.com

The 1,3-disubstituted pattern of this compound gives rise to stereoisomerism. The substituents can either be on the same side of the ring, forming the cis isomer, or on opposite sides, forming the trans isomer. These two diastereomers can have distinct physical, chemical, and biological properties due to their different spatial arrangements.

The cyclobutane ring itself is not planar but exists in a puckered conformation to relieve some of its torsional strain. acs.org The energetic barrier for ring flipping is relatively low. For 1,3-disubstituted cyclobutanes, the relative stability of the cis and trans isomers depends on the steric bulk of the substituents. In the case of this compound, both the propoxy and carboxylic acid groups can occupy either an axial or equatorial position in the puckered ring, leading to different conformers for each diastereomer. researchgate.net The interplay between these conformational preferences and the electronic effects of the ether and carboxylic acid functionalities are key aspects of its structural chemistry. Generally, in 1,3-disubstituted cyclobutanes, the trans isomer is often more stable as it allows both substituents to occupy pseudo-equatorial positions, minimizing steric hindrance. However, intramolecular interactions could potentially stabilize the cis isomer. chemistryschool.net

The academic investigation into this compound and similar structures is driven by the broader interest in cyclobutane-containing molecules in medicinal chemistry. The inclusion of a cyclobutane ring can confer several advantageous properties upon a drug candidate:

Conformational Constraint: The rigid nature of the cyclobutane scaffold can lock a molecule into a specific conformation that is optimal for binding to a biological target. nih.govachemblock.com This can lead to increased potency and selectivity.

Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane ring can enhance the metabolic stability of a drug, leading to a longer half-life in the body. bldpharm.com

Three-Dimensionality: As the demand for more three-dimensional molecules in drug discovery grows, scaffolds like cyclobutane are increasingly valuable for exploring new chemical space. nih.gov

Novelty and Patentability: The underrepresentation of the cyclobutane motif in existing drugs makes it an attractive scaffold for developing novel and patentable drug candidates. nih.gov

The presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a hydrogen bond acceptor (propoxy ether) in this compound provides functional handles for interaction with biological targets and for further chemical modification. The ether linkage, in particular, is a common feature in many approved drugs. nih.gov

Research Gaps and Objectives for this compound

Despite its commercial availability and the clear rationale for investigating cyclobutane derivatives, there is a notable absence of dedicated academic literature on this compound. This presents several clear research gaps and objectives for future studies:

Synthesis and Characterization: There is a need for the development and publication of a robust and stereoselective synthesis for both the cis and trans isomers of this compound. While general methods for related compounds exist, a specific and optimized protocol for this compound is lacking. google.comgoogle.compatsnap.com This would also involve the complete spectroscopic characterization of both diastereomers.

Stereochemical and Conformational Analysis: A detailed experimental and computational study of the conformational preferences of the cis and trans isomers is warranted. This would provide fundamental insights into the influence of the propoxy group on the puckering of the cyclobutane ring and the orientation of the carboxylic acid functionality. acs.org

Physicochemical Properties: The systematic measurement of key physicochemical properties, such as pKa, logP, and solubility, for the separated isomers would be crucial for assessing their drug-likeness and for guiding their potential application in medicinal chemistry programs.

Biological Screening: The most significant research gap is the lack of any reported biological activity for this compound. A primary objective would be to screen both the cis and trans isomers against a variety of biological targets, particularly those where conformationally constrained carboxylic acids are known to be active, such as certain enzymes and receptors. Given the interest in related compounds, screening for antiviral or CNS activity could be a logical starting point. sigmaaldrich.comchemistryschool.net

Structure

3D Structure

Properties

IUPAC Name |

3-propoxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-3-11-7-4-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFWNMRCXPKALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Propoxycyclobutane 1 Carboxylic Acid and Its Precursors

Retrosynthetic Analysis of 3-Propoxycyclobutane-1-carboxylic acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. semanticscholar.orgillinois.edu For this compound, the analysis reveals several logical disconnections.

A primary disconnection strategy involves functional group interconversion (FGI), where the target molecule's functional groups are traced back to precursor groups. semanticscholar.org The carboxylic acid moiety can be retrosynthetically converted to a primary alcohol (hydroxymethyl group) or an aldehyde, which are common precursors that can be oxidized in the forward synthesis. The propoxy group can be disconnected via a C-O bond, leading back to a 3-hydroxycyclobutane derivative and a propyl halide or other propylating agent.

The core of the retrosynthesis lies in the disconnection of the cyclobutane (B1203170) ring itself. The most common approach for this is a [2+2] cycloaddition, breaking the four-membered ring into two, two-carbon synthons, typically an alkene and a ketene (B1206846) or another activated alkene. This deconstruction simplifies the complex target into readily accessible acyclic or simpler cyclic precursors.

Key Retrosynthetic Disconnections:

| Disconnection Type | Bond Cleaved | Precursor(s) |

| Functional Group Interconversion | C-O (ether) | 3-Hydroxycyclobutane-1-carboxylic acid ester + Propyl halide |

| Functional Group Interconversion | C-C (carboxyl) | 3-Propoxycyclobutane-1-methanol or 3-Propoxycyclobutane-1-carbaldehyde |

| C-C Bond Formation | Cyclobutane ring | Alkene + Ketene (via [2+2] cycloaddition) |

Strategies for Cyclobutane Ring Formation

The construction of the sterically strained cyclobutane ring is a significant challenge in organic synthesis. acs.org Several powerful methodologies have been developed to overcome this hurdle, providing access to a wide array of substituted cyclobutanes. nih.govgrantome.com

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, involving the reaction of two unsaturated components to form a four-membered ring. nih.govharvard.edunih.gov These reactions can be promoted photochemically, thermally, or by using transition metal catalysts. acs.orgbaranlab.org

Olefin-Ketene Cycloaddition: The reaction between an olefin (alkene) and a ketene is a particularly effective method for creating cyclobutanone (B123998) derivatives. harvard.edu Ketenes, with their linear structure, are highly reactive and readily undergo cycloaddition with alkenes. The resulting cyclobutanone can then be further functionalized. For the synthesis of a precursor to this compound, an appropriately substituted alkene could react with a ketene, followed by reduction of the ketone and subsequent etherification and oxidation steps.

Allene-Alkene Cycloaddition: The cycloaddition of allenes and alkenes also provides a reliable route to methylenecyclobutanes, which are versatile intermediates for further transformations.

These reactions are valued for their ability to rapidly build molecular complexity and establish key stereocenters in the cyclobutane core. nih.gov

Radical cyclization reactions offer an alternative pathway to cyclobutane rings, often proceeding under mild conditions and exhibiting high functional group tolerance. nih.gov These methods typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization onto a tethered double bond.

A common strategy involves a 4-exo-tet cyclization, where a radical adds to an alkene to form the four-membered ring. nih.gov For instance, photoredox catalysis can be employed to generate a radical from an alkylboronic ester, which then adds to an electron-deficient alkene. nih.gov This cascade process allows for the construction of structurally diverse cyclobutanes from readily available starting materials. nih.gov

Transition metal catalysis has emerged as a powerful tool for constructing and functionalizing cyclobutane rings with high levels of control and selectivity. acs.orggrantome.com Catalysts based on iron, rhodium, gold, copper, and ruthenium have all been employed in various cyclobutane-forming reactions. acs.orgharvard.edursc.orgorganic-chemistry.org

Rhodium(III)-Catalyzed Reactions: Rhodium catalysts can facilitate the diastereoselective synthesis of substituted cyclobutanes through reactions involving C-C bond cleavage and formation, for example, between aryl quinazolinones and alkylidenecyclopropanes. acs.org

Copper-Catalyzed Radical Cascades: Copper catalysts can be used to synthesize highly functionalized cyclobutene (B1205218) derivatives directly from simple cyclobutanes through a radical cascade mechanism involving the cleavage of multiple C-H bonds. rsc.org

Gold(I)-Catalyzed Ring Expansion: Alkynyl cyclopropanols can undergo a gold(I)-catalyzed ring expansion to yield cyclobutanones, providing another entry point to the desired ring system. harvard.edu

These metal-catalyzed methods are particularly valuable for their ability to create highly substituted and stereochemically complex cyclobutane structures that are difficult to access through other means. nih.gov

Introduction and Functional Group Interconversion of the Carboxylic Acid Moiety

Once the 3-propoxycyclobutane core is established, the final key step is the introduction of the carboxylic acid group at the C1 position. This is typically achieved through the oxidation of a precursor alcohol or aldehyde.

The oxidation of primary alcohols to carboxylic acids is a fundamental and widely used transformation in organic synthesis. nih.govwikipedia.org A common precursor in this synthetic route would be (3-propoxycyclobutyl)methanol.

This transformation can be accomplished using a variety of oxidizing agents. The choice of reagent often depends on the presence of other sensitive functional groups within the molecule.

Common Oxidizing Agents for Alcohol to Carboxylic Acid Conversion:

| Oxidizing Agent/System | Description |

| Potassium Dichromate (K₂Cr₂O₇) | A strong oxidizing agent used with dilute sulfuric acid. The alcohol is typically heated under reflux with an excess of the oxidant to ensure complete conversion to the carboxylic acid. chemguide.co.uklibretexts.org |

| Jones Reagent (CrO₃/H₂SO₄) | A powerful oxidant that efficiently converts primary alcohols to carboxylic acids. wikipedia.org |

| TEMPO/NaOCl followed by NaClO₂ | A milder, two-step, one-pot procedure. The alcohol is first oxidized to the aldehyde using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium hypochlorite (NaOCl), followed by further oxidation to the carboxylic acid with sodium chlorite (NaClO₂). This method is compatible with many sensitive functional groups. nih.gov |

| Potassium Permanganate (KMnO₄) | A very efficient and strong oxidizing agent for converting primary alcohols to carboxylic acids. wikipedia.org |

The oxidation typically proceeds via an intermediate aldehyde, which is then further oxidized to the final carboxylic acid. wikipedia.org Reaction conditions, such as using an excess of the oxidizing agent and heating under reflux, are often employed to drive the reaction to completion and prevent the isolation of the intermediate aldehyde. chemguide.co.uklibretexts.org

Hydrolysis of Nitriles or Esters

A common and reliable method for introducing the carboxylic acid functionality onto the cyclobutane core is through the hydrolysis of precursor nitriles or esters. This transformation is a fundamental reaction in organic synthesis and can be achieved under acidic or basic conditions.

The general principle of nitrile hydrolysis involves the conversion of the cyano group (-CN) into a carboxylic acid (-COOH) through the action of water in the presence of a strong acid or base. The reaction typically proceeds via an amide intermediate. Similarly, ester hydrolysis, also known as saponification when base-promoted, converts an ester group (-COOR) into a carboxylic acid.

Table 1: Comparison of Hydrolysis Methods for Carboxylic Acid Synthesis

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., H₂SO₄, HCl), Water | Heating | Direct formation of the carboxylic acid. | Can sometimes lead to side reactions if other acid-sensitive groups are present. |

| Base-Promoted Hydrolysis (Saponification) | Strong base (e.g., NaOH, KOH), Water/Alcohol mixture | Heating | Generally high-yielding and avoids rearrangement. | Requires a final acidification step to protonate the carboxylate salt. |

While specific examples for the hydrolysis of 3-propoxycyclobutane-1-carbonitrile or its corresponding ester are not extensively documented, the general applicability of these hydrolysis methods to a wide range of nitriles and esters is well-established in organic chemistry. For instance, the hydrolysis of related cyclobutane esters to their corresponding carboxylic acids is a known transformation.

Carboxylation Reactions (e.g., CO₂ incorporation)

Direct carboxylation, involving the incorporation of carbon dioxide (CO₂), represents an atom-economical approach to installing a carboxylic acid group. This method is of growing interest due to the abundance and low cost of CO₂ as a C1 feedstock. These reactions typically involve the reaction of an organometallic intermediate or a carbanion with CO₂.

In the context of synthesizing this compound, a hypothetical route could involve the generation of a nucleophilic center on the cyclobutane ring at the C1 position, followed by quenching with CO₂. This could potentially be achieved by deprotonation of a C-H bond with a strong base or through the formation of an organometallic reagent from a corresponding halide precursor.

While the direct C-H carboxylation of unactivated alkanes is challenging, the carboxylation of organometallic compounds is a more established method. For example, a Grignard reagent or an organolithium species derived from a 1-halo-3-propoxycyclobutane could react with CO₂ to form the corresponding carboxylate, which upon acidic workup would yield the desired carboxylic acid.

Research in the field of C-H carboxylation has seen significant advances, with various catalytic systems being developed for the direct carboxylation of aromatic and heteroaromatic compounds. mdpi.com These methods often employ transition metal catalysts or strong bases to activate the C-H bond. mdpi.com Although direct application to a saturated carbocycle like 3-propoxycyclobutane is not yet a common strategy, the principles underlying these reactions could inspire future synthetic routes. For instance, Lewis acid-mediated carboxylation of aromatic compounds with CO₂ has been shown to be promoted by the addition of silyl chlorides. nih.gov

Installation and Transformation of the Propoxy Group

The introduction of the propoxy group is a critical step in the synthesis of the target molecule. This is typically achieved through etherification reactions, and the versatility of the synthesis can be enhanced through the use of protecting groups.

Etherification Strategies

The most common method for forming the propoxy ether linkage is the Williamson ether synthesis. youtube.comlumenlearning.commasterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing this compound, this would typically involve the reaction of a 3-hydroxycyclobutane-1-carboxylate ester with a propyl halide (e.g., propyl bromide or iodide) in the presence of a base.

The first step is the deprotonation of the hydroxyl group on the cyclobutane ring to form an alkoxide. Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The resulting alkoxide then acts as a nucleophile and attacks the propyl halide in an S_N_2 reaction to form the ether.

Table 2: Key Reagents in Williamson Ether Synthesis for 3-Propoxycyclobutane-1-carboxylate Ester

| Reactant 1 | Reactant 2 | Base | Solvent |

| Ethyl 3-hydroxycyclobutane-1-carboxylate | Propyl bromide or Propyl iodide | Sodium hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Ethyl 3-hydroxycyclobutane-1-carboxylate | Propyl bromide or Propyl iodide | Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) |

The ester group on the cyclobutane ring generally remains intact under these conditions and can be subsequently hydrolyzed to the carboxylic acid in a later step.

Protecting Group Chemistry for Synthetic Versatility

In a multi-step synthesis, it is often necessary to protect certain functional groups to prevent them from reacting under conditions intended for another part of the molecule. For the synthesis of this compound, both the hydroxyl and carboxylic acid functionalities might require protection at different stages.

For instance, if the carboxylic acid needs to be present during a reaction that is incompatible with its acidic proton, it can be protected as an ester (e.g., methyl, ethyl, or benzyl ester). oup.com These ester groups are generally stable under neutral and mildly acidic or basic conditions and can be removed later by hydrolysis. oup.com

Conversely, if a reaction needs to be performed on the carboxylic acid moiety (or its precursor) in the presence of the hydroxyl group, the hydroxyl group can be protected. Common protecting groups for alcohols include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl ethers, or tetrahydropyranyl (THP) ethers. vanderbilt.edu These groups can be introduced and removed under specific conditions that are orthogonal to the reactions being performed elsewhere in the molecule.

The use of protecting groups provides synthetic flexibility, allowing for a wider range of reactions to be employed in the construction of the target molecule. The choice of a specific protecting group depends on its stability towards the reaction conditions of the subsequent steps and the ease of its removal.

Development of Stereoselective Synthetic Routes

The stereochemistry of the substituents on the cyclobutane ring can have a significant impact on the biological activity of a molecule. Therefore, the development of stereoselective synthetic routes to control the relative and absolute configuration of this compound is of considerable importance.

Asymmetric Catalysis in Cyclobutane Formation

A powerful strategy for establishing stereocenters during the formation of the cyclobutane ring is through the use of asymmetric catalysis. nih.govnih.gov The [2+2] cycloaddition reaction is a common method for constructing cyclobutane rings, and the use of chiral catalysts can induce high levels of enantioselectivity in this process. acs.orgresearchgate.net

Chiral Lewis acids and organocatalysts have been successfully employed to catalyze the enantioselective [2+2] cycloaddition of various alkenes. For example, chiral aluminum bromide complexes have been shown to be effective catalysts for the cycloaddition of vinyl ethers with α,β-unsaturated esters, affording cyclobutane products with excellent yields and enantioselectivities. acs.orgresearchgate.net This approach could be adapted to the synthesis of a precursor to this compound by choosing appropriate alkene starting materials.

Table 3: Examples of Chiral Catalysts in [2+2] Cycloaddition Reactions for Cyclobutane Synthesis

| Catalyst Type | Example Catalyst | Reactant Types | Stereoselectivity | Reference |

| Chiral Lewis Acid | Chiral oxazaborolidine-AlBr₃ complex | Vinyl ethers and α,β-unsaturated esters | High enantioselectivity | acs.orgresearchgate.net |

| Organocatalyst | Chiral thiourea catalyst | Alkenes and allenes | High enantioselectivity | nih.gov |

| Chiral CBS Catalyst | Corey-Bakshi-Shibata catalyst | Alkenes | High enantioselectivity | nih.gov |

By employing such catalytic systems, it is possible to synthesize enantiomerically enriched cyclobutane intermediates that can then be further functionalized to yield the desired stereoisomer of this compound. The choice of catalyst and reaction conditions is crucial for achieving high levels of stereocontrol.

Chiral Auxiliary-Based Approaches

Chiral auxiliary-based synthesis is a well-established strategy for controlling stereochemistry. This method involves the temporary covalent attachment of a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the formation of one diastereomer in preference to others. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

While specific examples detailing the synthesis of this compound using this method are not extensively documented, the general principles can be applied to its precursors. A common approach involves the diastereoselective functionalization of a cyclobutane precursor that is covalently bonded to a chiral auxiliary. For instance, a [2+2] cycloaddition reaction, a cornerstone of cyclobutane synthesis, can be rendered highly diastereoselective by attaching a chiral auxiliary to one of the alkene components. mdpi.com

Alternatively, an achiral cyclobutanone derivative could be converted into a chiral enolate by attaching an auxiliary, such as a pseudoephedrine amide or an Evans oxazolidinone. The subsequent alkylation of this chiral enolate would proceed with high diastereoselectivity due to the steric influence of the auxiliary, allowing for the controlled installation of substituents on the cyclobutane ring. The final steps would involve cleavage of the auxiliary to reveal the chiral carboxylic acid and subsequent functionalization to install the propoxy group.

General Steps in Chiral Auxiliary-Mediated Synthesis:

| Step | Description | Key Considerations |

| 1. Attachment | Covalent coupling of the chiral auxiliary to a precursor molecule (e.g., a cyclobutene or cyclobutanone derivative). | Formation of a stable bond (e.g., amide, ester) that can be cleaved later without racemization. |

| 2. Diastereoselective Transformation | Performing the key bond-forming reaction (e.g., cycloaddition, alkylation, conjugate addition). The auxiliary sterically shields one face of the molecule, directing the incoming reagent to the opposite face. | High diastereomeric excess (d.e.) is desired. Reaction conditions (temperature, solvent, Lewis acid) are optimized to maximize selectivity. |

| 3. Cleavage | Removal of the chiral auxiliary to yield the enantiomerically enriched product. | Cleavage conditions must be mild enough to avoid epimerization of the newly formed stereocenter(s). The auxiliary should be recoverable in high yield. |

This methodology provides a reliable, albeit often lengthy, route to enantiopure cyclobutane derivatives by leveraging well-understood principles of asymmetric induction.

Enantioselective C-H Activation Reactions

Enantioselective Carbon-Hydrogen (C-H) activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. This approach avoids the need for pre-functionalized starting materials by directly converting inert C-H bonds into new C-C or C-heteroatom bonds. In the context of cyclobutane synthesis, transition metal catalysis, particularly with palladium and rhodium, has enabled the enantioselective functionalization of prochiral C(sp³)–H bonds on the cyclobutane ring.

Palladium-Catalyzed C-H Arylation and Vinylation:

Seminal work has demonstrated that a directing group, such as a carboxylic acid derivative, can guide a palladium catalyst to selectively activate a specific C-H bond. By using a chiral ligand, this process can be made enantioselective. For the synthesis of chiral cyclobutanes, a common strategy involves the use of an amide directing group attached to the cyclobutane ring.

Research has shown that chiral mono-N-protected amino acid (MPAA) ligands can facilitate the enantioselective arylation of C(sp³)–H bonds. acs.org For instance, a mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligand was successfully used in the palladium-catalyzed enantioselective cross-coupling of 1-substituted-1-cyclobutanecarboxylic acid derivatives with arylboron reagents, providing access to cyclobutanes with highly congested quaternary all-carbon stereocenters. acs.org This approach directly functionalizes the β-C-H bonds of the cyclobutane ring, which corresponds to the 3-position relative to the carboxylic acid.

Further advancements have been made using tertiary alkylamines as directing groups in combination with simple N-acetyl amino acid ligands to promote the palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclobutanes with aryl boronic acids. chemrxiv.org This method forges carbon-aryl bonds on the strained cyclobutane framework with excellent enantiomeric ratios. chemrxiv.org

Rhodium-Catalyzed C-H Functionalization:

Rhodium catalysts have also proven effective for the enantioselective C-H functionalization of cyclobutanes. Dirhodium catalysts featuring chiral ligands can differentiate between C-H bonds within the strained cyclobutane ring. These catalyst-controlled reactions can provide regio- and stereoselective access to chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes from the same starting material, simply by altering the chiral ligand on the rhodium catalyst. nih.govnih.gov

More recently, a highly enantioselective desymmetrizing C(sp³)–H amidation of azine-linked cyclobutanes has been developed using an electron-deficient Cp*Rh(III) complex combined with a novel axially chiral carboxylic acid (CCA). chemrxiv.org This reaction installs an amide group at the C-3 position to afford enantioenriched cis-configured amido-cyclobutane scaffolds. chemrxiv.org

These C-H activation strategies represent the cutting edge of asymmetric synthesis, offering novel and efficient retrosynthetic disconnections for complex targets like this compound.

Key Research Findings in Enantioselective C-H Activation for Cyclobutane Synthesis:

| Catalyst System | Directing Group | Transformation | Key Features |

| Pd(II) / Chiral MPAHA Ligand | Amide | C-H Arylation | Enables synthesis of cyclobutanes with chiral quaternary stereocenters. acs.org |

| Pd(II) / N-Acetyl Amino Acid Ligand | Tertiary Alkylamine | C-H Arylation | Directs γ-C–H activation with high enantioselectivity. chemrxiv.org |

| Rh₂(II) / Chiral Carboxylate Ligands | None (Carbene Insertion) | C-H Functionalization | Catalyst-controlled regioselectivity for 1,1- or 1,3-disubstitution. nih.govnih.gov |

| Cp*Rh(III) / Chiral Carboxylic Acid | Azine | C-H Amidation | Desymmetrization of prochiral cyclobutanes to give cis-amido products with high enantiocontrol. chemrxiv.org |

Reactivity and Mechanistic Studies of 3 Propoxycyclobutane 1 Carboxylic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group capable of undergoing a wide range of transformations. These reactions are central to the synthetic utility of 3-Propoxycyclobutane-1-carboxylic acid, allowing for its conversion into various derivatives.

The conversion of the carboxylic acid to esters and amides is fundamental for creating derivatives with altered physical and chemical properties.

Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as the Fischer esterification. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction under milder, non-acidic conditions, which is particularly useful for sensitive substrates. orgsyn.org

Amidation: The formation of amides requires converting the carboxylic acid into a more reactive intermediate, as amines are generally less nucleophilic than alcohols. This can be achieved by first converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. Another common method involves the use of coupling agents, similar to esterification, which activate the carboxylic acid to react directly with an amine.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagent(s) | Product | General Conditions |

|---|---|---|---|

| Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 3-propoxycyclobutane-1-carboxylate | Reflux in excess methanol |

| DCC Coupling Esterification | Ethanol (CH₃CH₂OH), DCC, DMAP (cat.) | Ethyl 3-propoxycyclobutane-1-carboxylate | Dichloromethane, Room Temp |

The carboxyl group can be reduced to either a primary alcohol or an aldehyde, depending on the reagents and conditions employed.

Reduction to Alcohol: The direct reduction of a carboxylic acid to a primary alcohol is a challenging transformation that requires powerful reducing agents. nih.gov Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily converting carboxylic acids to their corresponding primary alcohols. libretexts.orgcommonorganicchemistry.com Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃-THF), is another common reagent that selectively reduces carboxylic acids. libretexts.orgcommonorganicchemistry.com

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is more complex because aldehydes are more easily reduced than the starting acid. Therefore, a direct one-step reduction is often difficult, and the aldehyde intermediate is typically reduced further to the alcohol. libretexts.org To achieve this transformation, a multi-step approach is often necessary. One common strategy involves first converting the carboxylic acid to a derivative like an acyl chloride or a thioester, which can then be reduced to the aldehyde using a milder reducing agent, such as lithium tri-tert-butoxyaluminum hydride or through the Fukuyama reduction. quora.com

Table 2: Reduction Reactions of the Carboxylic Acid Group

| Target Product | Reagent(s) | Product Name | Key Considerations |

|---|

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For simple aliphatic carboxylic acids like this compound, this reaction is generally difficult and requires high temperatures. However, the presence of specific functional groups can facilitate decarboxylation under milder conditions. The most common example is the decarboxylation of β-keto acids, which readily lose CO₂ upon gentle heating through a cyclic transition state. youtube.comyoutube.com

Since this compound does not possess a β-carbonyl group, it is not expected to undergo facile thermal decarboxylation. Alternative, more specialized methods like the Barton decarboxylation, which proceeds via a radical mechanism after converting the acid to a thiohydroxamate ester, could be employed to achieve this transformation. wikipedia.org

As a carboxylic acid, this compound is a Brønsted-Lowry acid, capable of donating a proton to a base to form a carboxylate salt. The acidity of a carboxylic acid is quantified by its pKa value. For comparison, the pKa of cyclobutanecarboxylic acid is approximately 4.7. The propoxy group at the 3-position is an electron-donating group, which may slightly decrease the acidity (increase the pKa) of the carboxylic acid compared to the unsubstituted parent compound, but the effect is generally small.

Salt formation occurs readily upon treatment with a base. This reaction is fundamental to modifying the solubility of the compound, as carboxylate salts are typically more water-soluble than the parent carboxylic acid.

Table 3: Salt Formation with Various Bases

| Base | Formula | Product Salt Name |

|---|---|---|

| Sodium Hydroxide | NaOH | Sodium 3-propoxycyclobutane-1-carboxylate |

| Potassium Bicarbonate | KHCO₃ | Potassium 3-propoxycyclobutane-1-carboxylate |

| Ammonia | NH₃ | Ammonium 3-propoxycyclobutane-1-carboxylate |

| Triethylamine | (CH₃CH₂)₃N | Triethylammonium 3-propoxycyclobutane-1-carboxylate |

Transformations Involving the Propoxy Ether Linkage

The propoxy group introduces an ether linkage, which is generally stable but can be cleaved under specific, typically harsh, conditions.

The cleavage of ethers typically requires strong acids. masterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following protonation, a nucleophile from the acid (e.g., I⁻ or Br⁻) attacks one of the adjacent carbon atoms.

The mechanism of the nucleophilic attack (Sₙ1 or Sₙ2) depends on the structure of the ether. In the case of this compound, the carbons are secondary (on the cyclobutane (B1203170) ring) and primary (on the propyl chain). Attack by a nucleophile like I⁻ (from HI) would likely occur at the less sterically hindered primary carbon of the propyl group via an Sₙ2 mechanism. This would yield 3-hydroxycyclobutane-1-carboxylic acid and 1-iodopropane.

Table 4: Ether Cleavage Reaction

| Reagent | Mechanism | Products | Conditions |

|---|---|---|---|

| Hydroiodic Acid (HI) | Sₙ2 | 3-Hydroxycyclobutane-1-carboxylic acid + 1-Iodopropane | Concentrated HI, heat |

| Boron Tribromide (BBr₃) | Lewis acid-mediated cleavage | 3-Hydroxycyclobutane-1-carboxylic acid + 1-Bromopropane | Aprotic solvent (e.g., CH₂Cl₂), low temperature |

Potential for Rearrangements Involving the Ether

The propoxy group in this compound introduces the possibility of rearrangements involving the ether linkage, particularly under acidic conditions. While ethers are generally stable, the presence of a strained ring can influence their reactivity.

Under strong acid catalysis, the oxygen atom of the propoxy group can be protonated, forming a good leaving group (propanol). This could theoretically lead to the formation of a cyclobutyl cation. However, direct cleavage of the C-O bond is more probable than a complex rearrangement of the propoxy group itself. Skeletal rearrangements involving the ether are more commonly observed in cyclic ethers (oxacycloalkanes) where ring strain plays a more direct role in the rearrangement pathway. For an exocyclic ether like the one present in this compound, acid-catalyzed cleavage is the more anticipated reaction pathway under harsh conditions.

Cyclobutane Ring Reactivity and Transformations

The reactivity of the cyclobutane ring is the most significant aspect of the molecule's chemistry, driven by the desire to relieve approximately 26.3 kcal/mol of ring strain. nih.gov This stored energy facilitates a range of transformations not commonly observed in acyclic or larger ring systems.

Ring opening reactions are a characteristic feature of cyclobutane chemistry, providing a thermodynamic driving force for many transformations. researchgate.net These reactions can be initiated by heat, acid catalysis, or nucleophilic attack.

Thermal Reactions: The thermal decomposition of the cyclobutane ring typically proceeds through a biradical mechanism to yield two ethylene molecules or their derivatives. For this compound, heating would likely lead to the cleavage of the ring into substituted alkene fragments. Thermally induced electrocyclic ring-opening is also a well-known reaction for cyclobutene (B1205218) derivatives, which could be accessed from the parent saturated compound. researchgate.net

Acid-Catalyzed Reactions: In the presence of acid, protonation can occur at either the ether oxygen or the carbonyl oxygen of the carboxylic acid. Protonation weakens the C-C bonds of the ring and can facilitate ring opening to form a more stable, acyclic carbocation intermediate. This process is driven by the release of inherent ring strain.

Nucleophilic Reactions: While unsubstituted cyclobutane is relatively inert to nucleophiles, the presence of the electron-withdrawing carboxylic acid group enhances the ring's susceptibility to nucleophilic attack. researchgate.net This "donor-acceptor" type reactivity allows nucleophiles to attack one of the ring carbons, leading to cleavage of a C-C bond and formation of a linear product.

Table 1: Overview of Potential Ring Opening Reactions

| Reaction Type | Initiator/Catalyst | Probable Mechanism | Potential Outcome |

|---|---|---|---|

| Thermal | Heat | Biradical C-C cleavage | Formation of substituted alkene fragments |

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄) | Carbocation formation | Acyclic carbocation intermediate, leading to various products |

| Nucleophilic | Strong Nucleophile (e.g., CN⁻, RS⁻) | Nucleophilic addition-elimination | Linear chain product with nucleophile incorporated |

Ring expansion reactions provide a pathway to convert the strained four-membered cyclobutane ring into a more stable five-membered cyclopentane ring. chemistrysteps.com These reactions are typically driven by the formation of a carbocation on a carbon atom adjacent to the ring. masterorganicchemistry.comyoutube.com

A common strategy involves the generation of this carbocation through the departure of a leaving group. For this compound, this could be achieved through several hypothetical transformations:

Reduction and Activation: The carboxylic acid could be reduced to a primary alcohol. Subsequent conversion of the hydroxyl group into a good leaving group (like a tosylate) and its departure would generate the exocyclic primary carbocation necessary to initiate ring expansion.

Tiffeneau–Demjanov Rearrangement: Conversion of the carboxylic acid to a primary amine, followed by treatment with nitrous acid, would form a diazonium salt. The loss of N₂ gas would generate the carbocation, triggering the expansion of the cyclobutane to a cyclopentanone.

Pinacol-type Rearrangement: If the molecule were converted into a 1,2-diol derivative on the ring, acid catalysis could promote a pinacol rearrangement, which involves a ring-expanding migration to a carbocationic center. libretexts.org

The driving force for these rearrangements is twofold: the relief of ring strain and the formation of a more stable carbocation within the newly formed five-membered ring. chemistrysteps.com

While less common than ring expansions, methodologies exist to contract a cyclobutane ring to a cyclopropane (B1198618) derivative. These reactions typically require specific functional group arrangements that are not present in the parent molecule but could be introduced synthetically.

Wolff Rearrangement: If this compound were converted into a 2-diazocyclobutanone, photolytic or thermal conditions could induce the loss of N₂ and subsequent Wolff rearrangement. This process involves the contraction of the ring to form a cyclopropyl ketene (B1206846), which can be trapped by nucleophiles. libretexts.org

Favorskii Rearrangement: The conversion of the starting material into a 2-halocyclobutanone would create a substrate for the Favorskii rearrangement. Treatment with a base would lead to the formation of a cyclopropanone intermediate, which ultimately yields a cyclopropanecarboxylic acid derivative.

These methods highlight the synthetic versatility of the cyclobutane ring, which can serve as a precursor to even more strained three-membered rings through carefully designed reaction sequences.

The strained C-C bonds of the cyclobutane ring are susceptible to activation by transition metal catalysts. This can lead to selective bond cleavage and the insertion of new fragments, providing a powerful tool for constructing more complex molecular architectures.

Furthermore, the field of C-H functionalization offers a direct route to modify the cyclobutane skeleton. The carboxylic acid group is a well-established directing group in transition-metal-catalyzed C-H activation. This directing ability could be exploited to selectively functionalize the C-H bonds at positions 2 and 4 of the cyclobutane ring in this compound, allowing for the controlled introduction of aryl, alkyl, or other functional groups.

Investigations into Reaction Kinetics and Thermodynamics

The reactivity of this compound is dictated by a combination of thermodynamic and kinetic factors.

Thermodynamics: The primary thermodynamic consideration is the substantial ring strain of the cyclobutane core, estimated to be around 26.3 kcal/mol. nih.gov This high potential energy means that reactions leading to the opening or expansion of the ring are often highly exothermic and thermodynamically favorable. wiley-vch.de The relief of this strain is a powerful driving force for its chemical transformations.

Table 2: Ring Strain Energies of Small Cycloalkanes

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane | 3 | 28.1 |

| Cyclobutane | 4 | 26.3 |

| Cyclopentane | 5 | 7.1 |

Data sourced from references nih.gov.

Kinetics: Despite its thermodynamic instability, cyclobutane is kinetically stable at ambient temperatures. The activation energy for the thermal decomposition of cyclobutane, for example, is significant, preventing spontaneous ring opening. arxiv.org Therefore, reactions involving the cleavage or rearrangement of the cyclobutane ring in this compound typically require an energy input, such as heat or the use of a catalyst, to overcome the kinetic barrier. The specific substituents—the propoxy and carboxylic acid groups—can influence these activation energies by stabilizing or destabilizing reaction intermediates and transition states.

Computational and Experimental Mechanistic Elucidation

Detailed mechanistic studies, both computational and experimental, specifically targeting this compound are not extensively reported in the current scientific literature. However, insights into its potential reactivity and reaction mechanisms can be drawn from studies on analogous cyclobutane carboxylic acid derivatives. Research in this area often focuses on leveraging the unique strain of the cyclobutane ring and the directing capabilities of the carboxylic acid group to achieve selective C–H functionalization and ring-opening reactions.

One of the key areas of investigation for cyclobutane carboxylic acids is the palladium-catalyzed C–H bond activation. The carboxylic acid moiety can act as a directing group, facilitating the functionalization of otherwise unreactive C–H bonds. For instance, studies on other cycloalkane carboxylic acids have shown that it is possible to achieve γ-selective transannular C–H arylation. nih.gov This type of reaction, which would correspond to functionalization at the 3-position of the cyclobutane ring, is particularly challenging due to the ring's rigidity. nih.gov Overcoming the inherent preference for β-C–H activation in cyclobutane systems often requires the use of specific ligands. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in elucidating the mechanisms of these transformations. These studies can model transition states and reaction intermediates, providing insights into the energies of different potential pathways and explaining observed selectivities. For related systems, computational work has supported mechanisms involving a concerted metalation-deprotonation step, where the carboxylic acid group assists in the C–H bond cleavage.

Experimental evidence for these mechanisms is often gathered through a combination of kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates. For example, the formation of palladacycle intermediates is a common feature in palladium-catalyzed C–H functionalization reactions directed by a carboxylic acid.

The reactivity of the cyclobutane ring itself, stemming from its significant ring strain (approximately 26 kcal/mol), also dictates a range of potential mechanistic pathways. Under acidic, basic, thermal, or photochemical conditions, cyclobutane derivatives can undergo ring-opening reactions. researchgate.net The specific outcome of these reactions is highly dependent on the substitution pattern of the ring.

While no specific data tables for this compound are available, the following table illustrates the type of data that would be generated in a typical experimental study on the C–H arylation of a generic cyclobutane carboxylic acid.

Table 1: Illustrative Data for a Hypothetical Pd-Catalyzed γ-Arylation of a Cyclobutane Carboxylic Acid

| Entry | Ligand | Oxidant | Solvent | Temperature (°C) | Yield of γ-arylated product (%) |

| 1 | L1 | AgOAc | Toluene | 100 | 25 |

| 2 | L2 | AgOAc | Toluene | 100 | 45 |

| 3 | L2 | Cu(OAc)₂ | Toluene | 100 | 60 |

| 4 | L2 | Cu(OAc)₂ | Dioxane | 120 | 75 |

| 5 | L2 | Cu(OAc)₂ | Dioxane | 100 | 68 |

Stereochemical Aspects of 3 Propoxycyclobutane 1 Carboxylic Acid

Analysis of Possible Stereoisomers (Enantiomers and Diastereomers)

3-Propoxycyclobutane-1-carboxylic acid possesses two stereogenic centers at the C1 and C3 positions of the cyclobutane (B1203170) ring. The presence of these two distinct chiral centers means that the molecule can exist as a maximum of four possible stereoisomers (2n, where n=2).

These stereoisomers manifest as two pairs of enantiomers. The relative orientation of the two substituent groups—the carboxylic acid and the propoxy group—defines them as either cis or trans diastereomers.

Trans Isomers: The trans configuration, where the substituents are on opposite sides of the ring, exists as a pair of enantiomers: (1R,3R)-3-Propoxycyclobutane-1-carboxylic acid and (1S,3S)-3-Propoxycyclobutane-1-carboxylic acid. These two molecules are non-superimposable mirror images of each other.

Cis Isomers: The cis configuration, where the substituents are on the same side of the ring, also exists as a pair of enantiomers: (1R,3S)-3-Propoxycyclobutane-1-carboxylic acid and (1S,3R)-3-Propoxycyclobutane-1-carboxylic acid. As the substituents at C1 (carboxylic acid) and C3 (propoxy group) are different, a plane of symmetry does not exist, and therefore the cis isomer is chiral.

The relationship between any cis isomer and any trans isomer is diastereomeric. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their potential separation using techniques like chromatography or crystallization.

| Stereoisomer | Configuration | Relationship |

| (1R,3R) | trans | Enantiomer of (1S,3S) |

| (1S,3S) | trans | Enantiomer of (1R,3R) |

| (1R,3S) | cis | Enantiomer of (1S,3R) |

| (1S,3R) | cis | Enantiomer of (1R,3S) |

| (1R,3R) and (1R,3S) | trans vs. cis | Diastereomers |

| (1S,3S) and (1S,3R) | trans vs. cis | Diastereomers |

Conformational Analysis of the Cyclobutane Ring and Substituents

Unlike planar schematic drawings often suggest, the cyclobutane ring is not flat. A planar conformation would induce significant torsional strain from eclipsing C-H bonds and angle strain from the deviation from the ideal tetrahedral bond angle of 109.5°. masterorganicchemistry.com To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. youtube.com This non-planar structure reduces the torsional strain by staggering the hydrogen atoms on adjacent carbons. libretexts.org

The puckered conformation of cyclobutane is dynamic, with the ring rapidly inverting or "flapping" between equivalent puckered forms at room temperature. masterorganicchemistry.com In substituted cyclobutanes like this compound, the substituents influence the energy landscape of this inversion. The stability of a given conformation is largely determined by the steric interactions of the substituents.

The two primary positions for substituents on a puckered cyclobutane ring are pseudo-axial and pseudo-equatorial. To minimize steric strain, bulky substituents preferentially occupy the more spacious pseudo-equatorial positions.

For the trans-diastereomer , a conformation where both the propoxy and carboxylic acid groups occupy pseudo-equatorial positions is the most stable, minimizing steric hindrance.

For the cis-diastereomer , one substituent must occupy a pseudo-equatorial position while the other is forced into a pseudo-axial position. The larger propoxy group would preferentially occupy the pseudo-equatorial position to minimize steric clashes, forcing the smaller carboxylic acid group into the pseudo-axial orientation.

The presence of the propoxy and carboxylic acid groups has a definitive impact on the geometry of the cyclobutane ring. The degree of puckering (defined by the dihedral angle of the ring) is influenced by the steric bulk and electronic nature of these groups. fiveable.me The larger steric demand of the n-propoxy group compared to the carboxylic acid group will likely be the dominant factor in determining the preferred conformation for the cis isomer. The molecule will adopt a pucker that maximizes the distance between the propoxy group and the opposing ring hydrogens. The ability of the carboxylic acid group to form intramolecular hydrogen bonds could also subtly influence conformational preference, though this is generally a weaker effect than steric hindrance.

| Isomer | Substituent Positions (Predicted Lowest Energy) | Primary Stabilizing Factor |

| trans-(1R,3R) / (1S,3S) | Propoxy: pseudo-equatorial; Carboxylic Acid: pseudo-equatorial | Minimization of steric strain for both groups |

| cis-(1R,3S) / (1S,3R) | Propoxy: pseudo-equatorial; Carboxylic Acid: pseudo-axial | Placement of the larger propoxy group in the less hindered position |

Methods for Chiral Resolution

Since this compound exists as pairs of enantiomers, separating these mirror-image isomers is essential for studying their distinct biological activities or for use as chiral building blocks in synthesis. This separation process is known as chiral resolution.

A classical and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. This process involves reacting the racemic mixture of this compound with a single enantiomer of a chiral base (a resolving agent).

The reaction of the (±)-acid with a (+)-base yields two diastereomeric salts: [(+)-acid-(-)-base] and [(-)-acid-(-)-base]. These diastereomeric salts have different physical properties, most notably different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. Once the salts are separated, the addition of a strong acid neutralizes the base, regenerating the individual, optically pure enantiomers of the carboxylic acid.

Modern chromatographic methods offer powerful alternatives for chiral resolution.

Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers of this compound will interact differently with the CSP due to the formation of transient diastereomeric complexes, causing them to travel through the column at different rates and elute separately.

Derivatization Followed by Chromatography: An indirect method involves reacting the racemic carboxylic acid with a chiral derivatizing agent to form a pair of diastereomers. nih.gov For instance, the carboxylic acid could be converted into an amide by reacting it with a chiral amine. These resulting diastereomers can then be readily separated using standard, achiral chromatography techniques (e.g., silica (B1680970) gel column chromatography or standard HPLC) due to their different physical properties. nih.gov Following separation, the chiral auxiliary is chemically cleaved to yield the isolated enantiomers.

| Resolution Method | Principle | Key Steps |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. | 1. Reaction with a chiral base. 2. Separation of diastereomeric salts by fractional crystallization. 3. Acidification to recover the resolved enantiomers. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | 1. Injection of racemic mixture onto a chiral column. 2. Elution with an appropriate mobile phase. 3. Collection of separated enantiomer fractions. |

| Derivatization | Covalent bonding to a chiral auxiliary to form separable diastereomers. | 1. Reaction with a chiral derivatizing agent. 2. Separation of diastereomers by standard chromatography. 3. Cleavage of the chiral auxiliary. |

Advanced Techniques for Stereochemical Assignment

The unambiguous assignment of stereochemistry for molecules like this compound, which possesses stereogenic centers leading to both enantiomers and diastereomers (cis/trans isomers), is critical. Beyond foundational methods, advanced spectroscopic techniques provide definitive evidence of both relative and absolute configurations.

Chiroptical Methods (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. nih.gov ECD measures the differential absorption of left- and right-circularly polarized light by a chiral sample. nih.govencyclopedia.pub For a molecule to be ECD active, it must contain a chromophore—a light-absorbing group—in a chiral environment. nih.gov

In this compound, the carboxylic acid group (–COOH) serves as the primary chromophore. The n → π* electronic transition of the carbonyl group within the carboxyl moiety is inherently sensitive to its stereochemical surroundings. The spatial arrangement of the propoxy group and the cyclobutane ring relative to the carboxylic acid dictates the sign and magnitude of the Cotton effects observed in the ECD spectrum.

The absolute configuration is typically assigned by comparing the experimental ECD spectrum with theoretical spectra generated through quantum chemical calculations, most commonly using time-dependent density functional theory (TDDFT). nih.gov This computational approach involves several key steps:

Conformational Search: Identifying all low-energy conformers of the molecule, as the experimentally observed spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. researchgate.netnih.gov

Spectrum Prediction: Calculating the ECD spectrum for each significant conformer of a chosen absolute configuration (e.g., (1R,3R)).

Comparison: Matching the predicted, averaged spectrum with the experimental one. A good match confirms the absolute configuration of the sample. researchgate.netrsc.org

While direct experimental data for this compound is not prominently available in the literature, studies on analogous chiral carboxylic acids demonstrate the utility of this method. For example, the absolute configuration of various chiral molecules, including those with carboxylic acid functionalities, has been successfully determined by comparing experimental and TDDFT-calculated ECD spectra. nih.govresearchgate.net The sign of the Cotton effect associated with the carboxyl n → π* transition (typically around 210-240 nm) is highly indicative of the stereochemistry at the adjacent chiral center.

Table 1: Illustrative ECD Data for a Generic Chiral Carboxylic Acid This table illustrates typical data obtained from an ECD analysis, comparing experimental results with theoretical calculations for a hypothetical chiral acid to assign its absolute configuration.

| Parameter | Experimental Result | Calculated for (S)-enantiomer | Calculated for (R)-enantiomer |

|---|---|---|---|

| λ (nm) | 215 | 214 | 214 |

| Δε (M⁻¹cm⁻¹) | +2.5 | +2.8 | -2.8 |

Advanced NMR Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the relative stereochemistry (cis vs. trans) of substituted cyclobutanes and can also be used to deduce absolute configuration, often through the use of chiral auxiliaries. researcher.life

Distinguishing cis and trans Diastereomers

The rigid, puckered nature of the cyclobutane ring results in distinct spatial relationships between substituents in cis and trans isomers, which can be probed using several NMR techniques. fiveable.me

Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY and ROESY, are paramount. These techniques detect through-space interactions between protons that are in close proximity (typically <5 Å). For this compound, a NOE correlation between the proton at C1 and the protons at C3 would strongly indicate a cis relationship, as these protons would be on the same face of the ring. Conversely, the absence of such a correlation, coupled with correlations to protons on the opposite face, would suggest a trans configuration. researcher.life Research on other substituted cyclobutanes confirms that NOE is a definitive tool for assigning relative stereochemistry. acs.org

Coupling Constants (J-values): While flexible, the cyclobutane ring's geometry influences vicinal proton-proton coupling constants (³JHH). The magnitude of these couplings can sometimes differ between cis and trans isomers, although this is often complex due to the ring's puckering.

Determining Absolute Configuration

To determine the enantiomeric purity and absolute configuration of a chiral carboxylic acid like this compound, NMR methods typically involve creating diastereomers by reacting the acid with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA). researcher.lifenih.gov

Chiral Derivatizing Agents (CDAs): Reacting the racemic carboxylic acid with an enantiomerically pure chiral alcohol or amine, such as (R)- or (S)-Mosher's acid or (R)-1-(1-naphthyl)ethylamin, forms a mixture of diastereomeric esters or amides. semanticscholar.orgacs.org These diastereomers have distinct NMR spectra. The chemical shifts of protons near the newly formed chiral center will differ between the two diastereomers, allowing for quantification of enantiomeric excess (e.e.). Furthermore, systematic analysis of the chemical shift differences (Δδ = δS - δR) can be used to assign the absolute configuration based on established models for the specific CDA used. acs.orgrsc.org

Chiral Solvating Agents (CSAs): An alternative to derivatization is the use of a CSA, such as (R)- or (S)-1-phenylethylamine or BINOL-based amino alcohols. nih.govrsc.org In the NMR tube, the CSA forms transient, weak diastereomeric complexes with each enantiomer of the carboxylic acid. This interaction is sufficient to induce small, but measurable, differences in the chemical shifts (ΔΔδ) of the enantiomers, allowing for the determination of enantiomeric ratio directly from the ¹H NMR spectrum. nih.govrsc.org

Table 2: Representative ¹H NMR Data for Distinguishing Diastereomers This table provides a hypothetical example of key NMR data used to differentiate between cis and trans isomers of a 1,3-disubstituted cyclobutane derivative.

| NMR Parameter | Observation for Isomer A | Observation for Isomer B | Inferred Stereochemistry |

|---|---|---|---|

| NOESY Correlation | Strong correlation between H1 and H3 | No correlation between H1 and H3 | Isomer A is cisIsomer B is trans |

| ¹H Chemical Shift (H1) | 3.15 ppm | 2.95 ppm | Different electronic environments |

| ¹H Chemical Shift (H3) | 4.10 ppm | 3.90 ppm | Different electronic environments |

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 3 Propoxycyclobutane 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-propoxycyclobutane-1-carboxylic acid, a suite of NMR experiments is employed to assign the structure and understand its conformational dynamics.

Proton (1H) and Carbon (13C) NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the initial and most crucial steps in the structural elucidation of this compound. These one-dimensional experiments provide information on the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum is anticipated to display distinct signals for the protons of the cyclobutane (B1203170) ring, the propoxy group, and the carboxylic acid. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the carbonyl group. The protons on the cyclobutane ring would likely appear as complex multiplets due to spin-spin coupling between them.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield chemical shift (around 175-185 ppm). The carbon atom attached to the ether oxygen (C-3 of the cyclobutane ring and the first carbon of the propoxy group) will also be deshielded. A predicted ¹³C NMR spectrum suggests the following approximate chemical shifts. np-mrd.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | ~178 |

| Cyclobutane C1-H | 2.8 - 3.2 (m) | ~45 |

| Cyclobutane C2-H₂, C4-H₂ | 2.0 - 2.6 (m) | ~25-30 |

| Cyclobutane C3-H | 3.8 - 4.2 (m) | ~75 |

| Propoxy -OCH₂- | 3.4 - 3.6 (t) | ~70 |

| Propoxy -CH₂- | 1.5 - 1.7 (sextet) | ~23 |

| Propoxy -CH₃ | 0.9 - 1.0 (t) | ~11 |

Note: These are predicted values and may vary based on solvent and experimental conditions. 's' denotes singlet, 't' denotes triplet, 'sextet' denotes a six-line pattern, and 'm' denotes multiplet.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

To unambiguously assign the ¹H and ¹³C signals and to piece together the molecular structure, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on the cyclobutane ring, helping to trace the connectivity within the four-membered ring. It would also show correlations between the adjacent methylene (B1212753) and methyl groups of the propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. hmdb.cacolumbia.edu This is a highly sensitive technique that allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. hmdb.cacolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. columbia.eduresearchgate.net This is particularly useful for identifying the connection between the propoxy group and the cyclobutane ring (correlation between the propoxy -OCH₂- protons and C-3 of the cyclobutane ring) and for confirming the position of the carboxylic acid group (correlations between the cyclobutane protons and the carbonyl carbon). columbia.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY could reveal through-space interactions between the protons of the propoxy group and certain protons on the cyclobutane ring, helping to define their relative orientation.

Dynamic NMR for Conformational Studies

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. rsc.orgsmolecule.com This puckering can lead to different conformations, and the substituents on the ring can exist in either axial or equatorial positions. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into the conformational dynamics of this compound. By analyzing changes in the line shapes of the NMR signals with temperature, it is possible to determine the energy barriers for ring puckering and to identify the more stable conformation.

Infrared (IR) and Raman Spectroscopy Applications

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. psu.edu

Characterization of Functional Groups (Carboxylic Acid, Ether, Cyclobutane)

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

Carboxylic Acid: This group gives rise to several distinct and strong absorption bands. The O-H stretch is typically a very broad band in the IR spectrum, appearing in the region of 2500-3300 cm⁻¹, due to strong hydrogen bonding between molecules. libretexts.org The carbonyl (C=O) stretch is a sharp and intense band, expected around 1700-1725 cm⁻¹ for a saturated carboxylic acid. libretexts.orgnih.gov The C-O stretch will also be present, typically in the 1210-1320 cm⁻¹ region.

Ether: The C-O-C stretching vibration of the propoxy group will result in a strong absorption band in the IR spectrum, typically in the range of 1070-1150 cm⁻¹.

Cyclobutane: The cyclobutane ring itself has characteristic vibrational modes, although they can be less intense and may overlap with other absorptions. dtic.mil Ring puckering and breathing vibrations of the cyclobutane ring are expected at lower frequencies.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound